methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate
Overview
Description
Methyl 12-bromo-5,8,10-triazatricyclo[74002,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by bromination and esterification reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The triazatricyclic framework can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazatricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar compounds include other triazatricyclic derivatives with different substituents. For example:
- 12-bromo-1,8,10-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene
- 11-bromo-5,8-dimethyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4-carboxylic acid tert-butyl ester
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications Methyl 12-bromo-5,8,10-triazatricyclo[740
Biological Activity
Methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₉BrN₃O₂ with a molecular weight of 306.119 g/mol. The compound features a hexaene system that enhances its electronic properties due to conjugation and the presence of a bromine substituent which may influence its reactivity and biological interactions.
Anticancer Potential
Research indicates that compounds with similar structural motifs to methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca have exhibited significant anticancer properties. For example:
- Mechanism of Action : The bromine atom in the structure may facilitate nucleophilic substitution reactions that can lead to the formation of reactive intermediates capable of interacting with DNA or other cellular macromolecules.
- Case Study : A study investigating triazine derivatives found that certain analogs demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Research Findings : Similar compounds have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Experimental Data : In vitro assays revealed that derivatives of triazine structures inhibited the growth of several pathogenic bacteria and fungi, suggesting that methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca may exhibit comparable effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca | C₁₂H₉BrN₃O₂ | Contains bromine; potential for significant biological activity |
8-Methyl-5,8,10-triazatricyclo[7.4.0.02,7]trideca | C₁₂H₉N₃O₂ | Lacks bromine; may show similar activity without halogen influence |
12-Bromo-5-thia-1,3,8-triazatricyclo[7.4.0.02,6]trideca | C₉H₄BrN₃OS | Contains sulfur; different electronic properties may affect activity |
The unique arrangement of nitrogen atoms and the presence of both bromine and a carboxylate group in methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca enhance its reactivity compared to structurally similar compounds.
Future Research Directions
Further research is necessary to elucidate the precise mechanisms through which methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca interacts with biological systems:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Target Identification : Investigating specific biological targets such as enzymes or receptors involved in its mechanism of action.
- Optimization of Derivatives : Synthesizing and testing derivatives to enhance potency and selectivity against specific diseases.
Properties
IUPAC Name |
methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2/c1-18-12(17)9-3-7-8-2-6(13)4-15-11(8)16-10(7)5-14-9/h2-5H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGBFLYZVAJTQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C3=C(N2)N=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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